1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine is a chemical compound characterized by its unique structure that includes a cyclopentene moiety and a piperidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. It falls under the category of nitrogen-containing heterocycles, which are widely studied for their pharmacological properties.
The compound can be synthesized through various chemical reactions involving cyclopentene derivatives and piperidine-based amines. Research articles and patents provide insights into its synthesis and potential applications in pharmaceuticals.
1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine belongs to the class of piperidine derivatives and can be classified as an amine due to the presence of the amino group. It is also categorized as a carbonyl compound because of the carbonyl functional group attached to the cyclopentene structure.
The synthesis of 1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine typically involves multi-step organic reactions. One common method includes:
The synthesis may require specific catalysts or reagents to facilitate the reaction, such as:
The molecular structure of 1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine includes:
The molecular formula is , with a molecular weight of approximately 165.24 g/mol. The specific stereochemistry can vary based on synthetic routes, leading to different isomers with potentially distinct biological activities.
1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine can participate in various chemical reactions:
The reactivity of this compound can be influenced by:
The mechanism of action for 1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine in biological systems may involve:
Studies have indicated that compounds with similar structures exhibit activity against various biological targets, including receptors involved in neuropharmacology and inflammation.
Melting point and boiling point data are essential for characterizing this compound's physical properties but require empirical determination through experimental methods.
1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities, making it a compound of significant interest in both academic and pharmaceutical research contexts.
1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine represents a structurally intricate small molecule that integrates two privileged pharmacophores in medicinal chemistry: the piperidine ring and the cyclopentene scaffold. This hybrid architecture positions it at the intersection of synthetic innovation and targeted drug discovery. Characterized by its bicyclic connectivity through an amide linkage, the compound offers a three-dimensional framework that mimics bioactive conformations while enabling extensive structural diversification. Its emergence reflects a broader trend in rational drug design toward conformationally constrained hybrids that exploit synergistic pharmacological profiles.
The systematic IUPAC name 1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine precisely defines the molecular architecture: a cyclopent-3-ene ring acylated at the C1 position and linked via a carbonyl group to the nitrogen atom of a 3-aminopiperidine moiety. This nomenclature highlights the critical amide bond (–CONH–) that bridges the alicyclic and heterocyclic systems [1] [6]. Alternative naming conventions may reference it as N-(3-aminopiperidin-1-yl)cyclopent-3-ene-1-carboxamide, emphasizing the carboxamide functional group. Its molecular formula C₁₁H₁₇N₂O (MW = 193.27 g/mol) and CAS registry number 65245113 provide unambiguous identification [1].
Amide Spacer: The –CON– linkage restricts bond rotation, imposing partial planarity between the cyclopentene carbonyl and piperidine nitrogen. This influences overall molecular topology and potential target binding [3] [10].
Spectral Signatures: Key characterization data include:
Table 1: Nomenclature and Key Identifiers of 1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine and Related Compounds
Compound Name | IUPAC/Synonyms | Molecular Formula | CAS Number | Key Structural Feature |
---|---|---|---|---|
1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine | N-(3-Aminopiperidin-1-yl)cyclopent-3-ene-1-carboxamide | C₁₁H₁₇N₂O | 65245113 | Cyclopentene-Piperidin-3-amine Amide |
1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine | N-(3-Aminopiperidin-1-yl)cyclohex-3-ene-1-carboxamide | C₁₂H₂₀N₂O | 1251144-07-6 | Six-membered Alicyclic Ring |
1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-amine | N-(3-Aminoazetidin-1-yl)cyclopent-3-ene-1-carboxamide | C₉H₁₄N₂O | - | Four-membered Azetidine Ring |
Cyclopent-3-ene-1-carboxylic acid | Cyclopent-3-ene-1-carboxylic acid | C₆H₈O₂ | 4023-34-1 | Synthetic Precursor |
Piperidin-3-amine | 3-Aminopiperidine | C₅H₁₂N₂ | 3544-33-0 | Synthetic Precursor |
1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine functions as a multidimensional scaffold in drug design, leveraging three key pharmacophoric vectors:
Table 2: Structural Comparison of Piperidine-Cyclopentene Hybrids in Drug Design
Scaffold Variation | Molecular Weight (g/mol) | Key Advantages in Drug Design | Exemplary Therapeutic Application |
---|---|---|---|
1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine | 193.27 | Optimal balance of rigidity/unsaturation; versatile amine vector | Orexin agonists (CNS disorders) [9] |
1-(Cyclopentane-1-carbonyl)piperidin-3-amine | 195.29 | Enhanced metabolic stability; altered ring conformation | Protease inhibitors |
1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-amine | 193.27 | Distinct spatial projection of amine vector | Kinase inhibitors |
1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine | 208.30 | Increased lipophilicity; different ring strain/puckering | Antibacterial agents [6] |
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-amine | 179.22 | Higher conformational rigidity; reduced basicity | Antiviral scaffolds |
The development of piperidine-cyclopentene hybrids traces back to foundational synthetic methodologies established in the late 20th century. Early routes relied on classical amide coupling between cyclopentene carboxylic acids and aminopiperidines using activating agents like thionyl chloride (to form acyl chlorides) or carbodiimides (e.g., DCC, EDC) [3] [6]. US5300668A (1993) exemplified this approach, utilizing esters of 1-(4-X-methylphenyl)cyclopent-3-ene-1-carboxylic acid as intermediates for angiotensin II receptor antagonists, demonstrating the cyclopentene ring’s compatibility with complex medicinal chemistry campaigns [3].
Cycloaddition Routes: Modern methodologies like the triethylamine-promoted [3+2] cycloaddition between phenacylmalononitrile and o-hydroxychalcones (2022, NjC) offer efficient routes to multifunctionalized cyclopent-3-ene-1-carboxamides, streamlining scaffold access with complex substitution patterns [8].
Pharmacological Rationale Evolution:Initially valued primarily for their conformational constraints and synthetic accessibility, these hybrids gained prominence as their unique pharmacokinetic advantages became apparent:
Contemporary research focuses on catalytic dearomatization and stereoselective functionalization. Palladium-catalyzed hydrogenation of pyridines now enables synthesis of fluorinated piperidine derivatives (Glorius, 2019–2020), which can be incorporated into the hybrid structure to enhance target affinity or alter physicochemical properties [2]. Furthermore, ring-closing metathesis (RCM) strategies applied to diene precursors allow rapid assembly of the cyclopentene moiety directly linked to the piperidine nitrogen, demonstrating the scaffold’s compatibility with cutting-edge synthetic methodology [2] [8].
Table 3: Historical Progression of Key Synthetic Methodologies for Piperidine-Cyclopentene Hybrids
Time Period | Synthetic Methodology | Key Innovation | Impact on Scaffold Access |
---|---|---|---|
1980s-1990s | Classical Amide Coupling (Acyl chlorides, Carbodiimides) | Reliable formation of –CON– linkage | Enabled initial scaffold assembly (e.g., US5300668A) [3] |
2000-2010 | Catalytic Hydrogenation (Ru, Rh, Pd catalysts) | Stereoselective piperidine ring synthesis | Provided enantiopure 3-aminopiperidine precursors [2] |
2010-2020 | Organocatalysis (Proline derivatives) | Asymmetric cyclopentene functionalization | Facilitated chiral center introduction [4] |
2020-Present | Cycloadditions (e.g., [3+2]) & Dearomatization | Efficient, multifunctionalized cyclopentene formation | Streamlined complex analog synthesis (NjC 2022) [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1